Tetrahydroamentoflavone
Overview
Description
Synthesis Analysis
The synthesis of biflavonoids like tetrahydroamentoflavone involves intricate chemical processes. One study focused on the semi-preparative HPLC preparation of THA, highlighting the importance of modern scientific knowledge and sensitive analytical techniques in the quality evaluation and standardization of polyherbal formulations containing THA (Aravind et al., 2008).
Molecular Structure Analysis
THA's molecular structure is pivotal in determining its pharmacological activities. The molecular and crystal structures of flavonoid compounds, including benzoflavones which are structurally related to tetrahydroamentoflavone, significantly influence their biological functions and interactions. These structures can vary appreciably, affecting their inhibitory effects on enzymes involved in carcinogenesis (Rossi et al., 1980).
Chemical Reactions and Properties
The chemical properties of THA, including its reactivity and interactions with other substances, play a crucial role in its biological effects. For instance, the antioxidant activity of THA is attributed to its ability to undergo specific chemical reactions, such as metal-chelating and radical-scavenging, through the donation of a hydrogen atom and an electron. This activity supports its pharmacological effects and positions it as a potential natural antioxidant (Li et al., 2013).
Scientific Research Applications
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Antibacterial Applications
- Tetrahydroamentoflavone has been studied for its antibacterial properties . It was shown to have strong antibacterial activity against B. subtilis and Staphylococcus carnosus, with a minimum inhibitory concentration (MIC) of ≥ 0.063 mg/mL .
- The outcomes suggest that Tetrahydroamentoflavone could potentially be used in the development of new antibacterial agents .
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Anti-Inflammatory Applications
- Tetrahydroamentoflavone has also been identified as having anti-inflammatory effects .
- In one study, it was found to have anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages .
- The results suggest that Tetrahydroamentoflavone could potentially be used in the treatment of inflammatory conditions .
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Cancer Treatment Applications
- Tetrahydroamentoflavone has been found to have anti-cancer activity by mediating various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) .
- The outcomes suggest that Tetrahydroamentoflavone could potentially be used in the treatment of various types of cancers .
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Neuroprotective Applications
- Tetrahydroamentoflavone has been identified as having neuroprotective effects .
- In one study, it was found to have neuroprotective effects in various neuroinflammatory diseases .
- The results suggest that Tetrahydroamentoflavone could potentially be used in the treatment of neuroinflammatory conditions .
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Antioxidant Applications
- Tetrahydroamentoflavone has been found to have strong antioxidant activity .
- In one study, the IC50 values of Tetrahydroamentoflavone were found to be 4.8±0.3, 743.2±49.5, 35.5±1.9, 165.7±22.8, 4.4±0.2, and 77.1±2.2 μg/mL, respectively, for superoxide (•O2-) radical-scavenging .
- The outcomes suggest that Tetrahydroamentoflavone could potentially be used as a natural antioxidant .
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Antifungal Applications
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Cardiovascular Applications
- While there are no specific studies on Tetrahydroamentoflavone’s applications in cardiovascular diseases, flavonoids, a group to which Tetrahydroamentoflavone belongs, have been found to have beneficial effects on the cardiovascular system .
- These effects are mainly due to their antioxidant properties, which result from the ability to decrease the oxidation of low-density lipoproteins .
- The outcomes suggest that flavonoids, including potentially Tetrahydroamentoflavone, could have beneficial effects on cardiovascular health .
Future Directions
Tetrahydroamentoflavone has shown promising results in antibacterial activity studies . Even slight differences in the chemical structure have fundamental effects on the activity of isolated biflavonoids. This suggests a specific binding of these substances in bacteria and thus enables detailed investigations of the mode of action in the future .
properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQJSQDLWNWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydroamentoflavone |
Citations
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